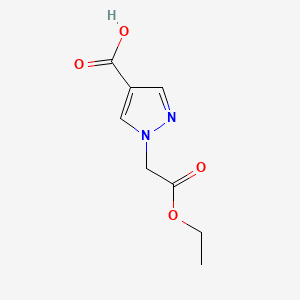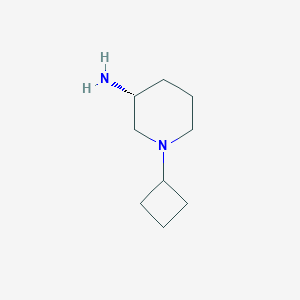![molecular formula C11H9BrN2O B8183894 3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine](/img/structure/B8183894.png)
3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine is a heterocyclic compound that features a unique fused ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and bromination steps. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile, and catalysts like potassium hydroxide (KOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis to an industrial scale would likely involve optimizing the reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and more complex fused ring systems .
科学研究应用
3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as DNA and proteins.
Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and repair, ultimately resulting in cell death .
相似化合物的比较
Similar Compounds
1,6-Naphthyridine Derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrano[2,3-d]pyrimidine Derivatives: These compounds also feature a pyrano ring fused with a pyrimidine ring and are studied for their anticancer properties.
Uniqueness
3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine is unique due to its specific bromine substitution, which can significantly influence its reactivity and biological activity. This substitution allows for further functionalization, making it a versatile scaffold for drug development and other applications.
属性
IUPAC Name |
3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-4-7-3-8-6-15-2-1-10(8)14-11(7)13-5-9/h3-5H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBLGOMAUQFNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC3=CC(=CN=C3N=C21)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
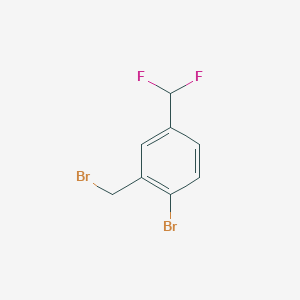
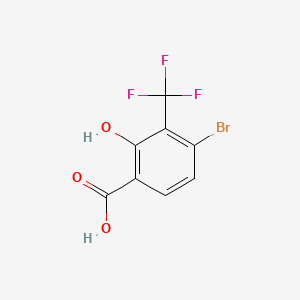

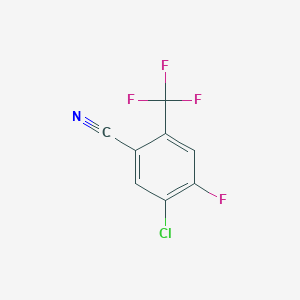
![1-[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B8183848.png)
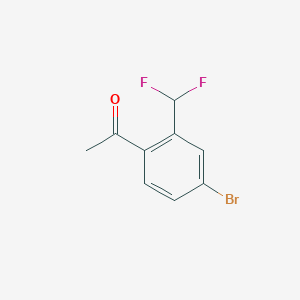
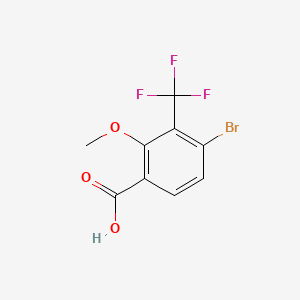
![[1-Cyclopropyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B8183866.png)
![2-[4-(Trifluoromethylsulfanyl)phenyl]piperidine;hydrochloride](/img/structure/B8183881.png)
![Benzyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8183887.png)
![3-bromo-7,7-difluoro-8,9-dihydro-6H-benzo[b][1,8]naphthyridine](/img/structure/B8183902.png)
![3-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b][1,8]naphthyridine](/img/structure/B8183911.png)
